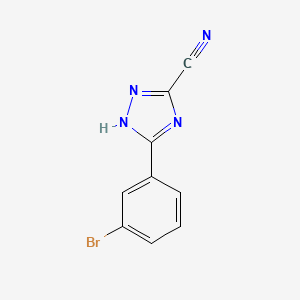
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids (for Suzuki-Miyaura), and stannanes (for Stille) in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Coupling: Biaryl compounds or other extended aromatic systems.
科学研究应用
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer properties.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
作用机制
The mechanism of action of 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The bromophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
相似化合物的比较
Similar Compounds
5-(3-Bromophenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with an amine group instead of a nitrile.
3-(3-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole.
Uniqueness
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to the presence of both a nitrile group and a bromophenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
属性
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMUXYSPFQBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
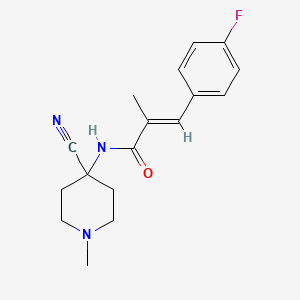
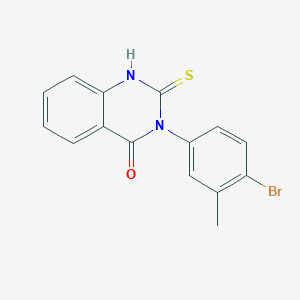
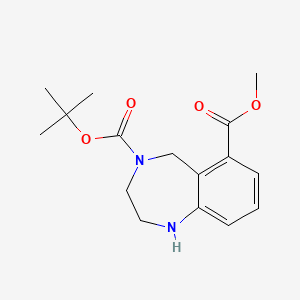
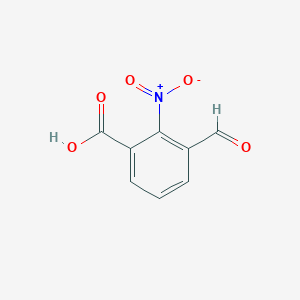
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2730468.png)
![N'-cyclohexyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2730469.png)
![9-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-{[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2730472.png)
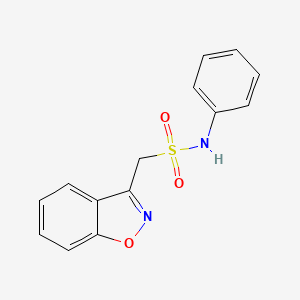
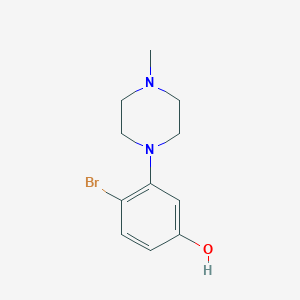
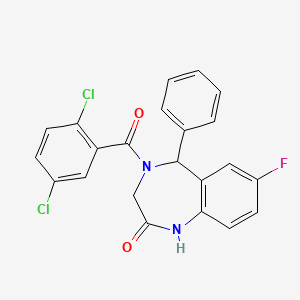
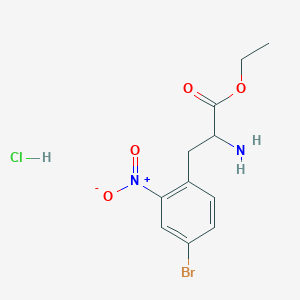
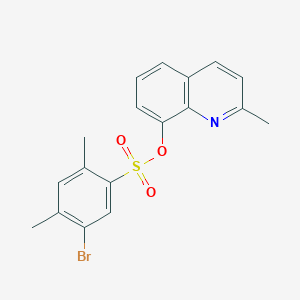
![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)
